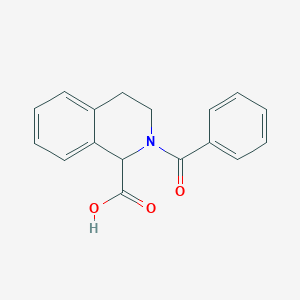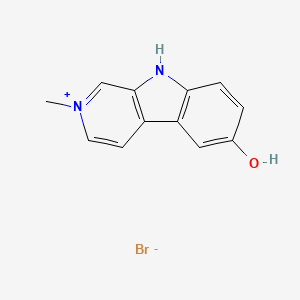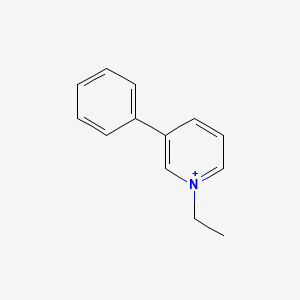
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring and a carboxylic acid group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoyl derivatives.
Substitution: Esters or amides of the original compound.
Aplicaciones Científicas De Investigación
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the benzoyl group, making it less hydrophobic and potentially altering its biological activity.
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Differing position of the carboxylic acid group can lead to different reactivity and biological properties.
Uniqueness: 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the benzoyl and carboxylic acid groups, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Propiedades
Número CAS |
132589-64-1 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(13-7-2-1-3-8-13)18-11-10-12-6-4-5-9-14(12)15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) |
Clave InChI |
YESXYEZBVICBRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)
